molecular formula C12H19N3OS B7509309 2-(3-methylpiperidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

2-(3-methylpiperidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No. B7509309
M. Wt: 253.37 g/mol
InChI Key: CKFGNVRMVJPKJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methylpiperidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide, also known as MTAPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTAPA belongs to the class of thiazole-containing compounds, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 2-(3-methylpiperidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 2-(3-methylpiperidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. In addition, 2-(3-methylpiperidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been found to inhibit angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF). In inflammation, 2-(3-methylpiperidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by suppressing the NF-κB signaling pathway. Furthermore, 2-(3-methylpiperidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
2-(3-methylpiperidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-(3-methylpiperidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been found to inhibit cell proliferation, induce apoptosis, and suppress angiogenesis. In inflammation, 2-(3-methylpiperidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. Furthermore, 2-(3-methylpiperidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

2-(3-methylpiperidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. In addition, 2-(3-methylpiperidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been found to have low toxicity and high selectivity for cancer cells. However, there are also limitations to using 2-(3-methylpiperidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Furthermore, more research is needed to determine the optimal dosage and administration route for 2-(3-methylpiperidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide.

Future Directions

There are several future directions for research on 2-(3-methylpiperidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide. In cancer research, further studies are needed to determine the efficacy of 2-(3-methylpiperidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide in vivo and to investigate its potential use in combination with other cancer therapies. In inflammation, more research is needed to determine the optimal dosage and administration route for 2-(3-methylpiperidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide and to investigate its potential use in treating chronic inflammatory diseases. Furthermore, in neuroprotection research, more studies are needed to determine the potential therapeutic applications of 2-(3-methylpiperidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide in the treatment of neurodegenerative diseases. Overall, 2-(3-methylpiperidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide has significant potential for use in various areas of medicine, and further research is needed to fully understand its therapeutic applications.

Synthesis Methods

2-(3-methylpiperidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide can be synthesized using a multistep process that involves the reaction of 1-chloro-3-methylpiperidine with 2-amino-4-methylthiazole, followed by the addition of acetic anhydride and purification by column chromatography. The purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

2-(3-methylpiperidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been investigated for its potential therapeutic applications in various areas of medicine, including cancer, inflammation, and neurological disorders. In cancer research, 2-(3-methylpiperidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In addition, 2-(3-methylpiperidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-(3-methylpiperidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been studied for its potential neuroprotective effects in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(3-methylpiperidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3OS/c1-9-4-3-5-15(6-9)7-11(16)14-12-13-10(2)8-17-12/h8-9H,3-7H2,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFGNVRMVJPKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC(=O)NC2=NC(=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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